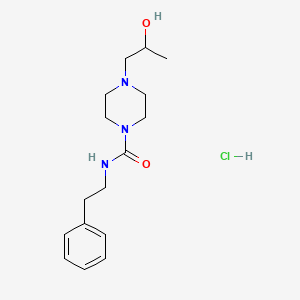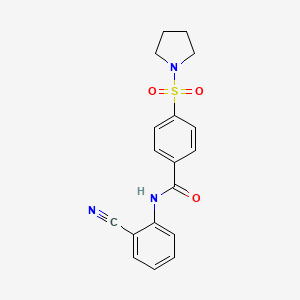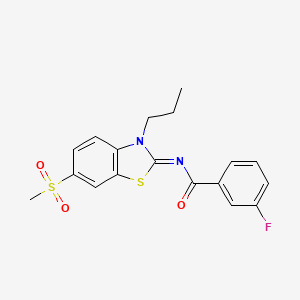
4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenethyl group attached to one of the nitrogen atoms. The 2-hydroxypropyl group would be attached to the 4-position of the piperazine ring, and a carboxamide group would also be attached to the same position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the phenethyl group, and the carboxamide group. The piperazine ring can participate in various reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could influence its solubility and stability .Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising antitumor activities. These studies focus on the synthesis of compounds with varying biological properties, highlighting the therapeutic potential of these molecules in cancer treatment and their progression through preclinical testing stages. The structural considerations and biological activities explored could be relevant for understanding the potential applications of "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" in oncology or pharmacology (Iradyan et al., 2009).
Environmental Monitoring and Organic Pollutants
Research on the occurrence, fate, and behavior of various organic pollutants, including priority substances and contaminants of emerging concern, in aquatic environments, has been extensive. This includes studies on the bioavailability, bioaccessibility, and biological activities of compounds in water sources. Such research underlines the importance of understanding chemical interactions in the environment and could shed light on the environmental impact and detection methodologies for compounds including "this compound" (Sousa et al., 2018).
Antimicrobial Potential of Chitosan
Chitosan's unique chemical structure and biological properties have led to its use in various applications, including antimicrobial systems. Understanding the factors affecting its antimicrobial activity could provide insights into the use of "this compound" in formulations aimed at enhancing antimicrobial efficacy or as a potential additive in pharmaceutical formulations (Raafat & Sahl, 2009).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid's wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, offers a model for evaluating the pharmacological potential of similar compounds. Studies on its effects highlight the importance of structure-activity relationships, which could inform research on "this compound" and its possible applications in treating metabolic syndrome and other disorders (Naveed et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZAJIZJLLSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)





![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)